molecular formula C10H17NO2S B12061488 (7R,10S)-(+)-1-Aza-10-isopropyl-8-oxa-4-thiabicyclo[5.3.0]-2-decanone

(7R,10S)-(+)-1-Aza-10-isopropyl-8-oxa-4-thiabicyclo[5.3.0]-2-decanone

Cat. No.: B12061488
M. Wt: 215.31 g/mol
InChI Key: DCIDQFQEFRCDOM-PSASIEDQSA-N
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Description

(7R,10S)-(+)-1-Aza-10-isopropyl-8-oxa-4-thiabicyclo[5.3.0]-2-decanone: is a chiral auxiliary compound known for its application in stereoselective synthesis. It is commonly referred to as the Gleason chiral auxiliary. This compound is notable for its ability to control the formation of quaternary carbon centers, which are crucial in the synthesis of complex organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (7R,10S)-(+)-1-Aza-10-isopropyl-8-oxa-4-thiabicyclo[5.3.0]-2-decanone involves a multi-step process starting from commercially available materials. The key steps include the formation of a bicyclic thioglycolate lactam, which is then subjected to various enolization and alkylation reactions to achieve the desired chiral auxiliary .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for use in stereoselective synthesis .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, (7R,10S)-(+)-1-Aza-10-isopropyl-8-oxa-4-thiabicyclo[5.3.0]-2-decanone is used as a chiral auxiliary to control the stereochemistry of complex organic molecules. It is particularly useful in the synthesis of quaternary carbon centers .

Biology and Medicine: The compound’s ability to control stereochemistry makes it valuable in the synthesis of biologically active molecules, including pharmaceuticals. It is used in the development of drugs that require precise stereochemical configurations .

Industry: In the industrial sector, this compound is employed in the production of fine chemicals and advanced materials. Its role in stereoselective synthesis is crucial for manufacturing high-purity products .

Mechanism of Action

The mechanism by which (7R,10S)-(+)-1-Aza-10-isopropyl-8-oxa-4-thiabicyclo[5.3.0]-2-decanone exerts its effects involves the formation of stable intermediates during chemical reactions. These intermediates help control the stereochemistry of the final products. The compound interacts with various molecular targets, including enolates and nucleophiles, to achieve the desired stereoselective outcomes .

Comparison with Similar Compounds

  • (1S,2R,4R,7R)-4-Isopropyl-7-methyl-3,8-dioxatricyclo[5.1.0.02,4]octane
  • (7R,10S)-10-[(tert-Butyldiphenylsilyloxy)methyl]-1-azabicyclo[5.3.0]decane-2-one

Uniqueness: Compared to similar compounds, (7R,10S)-(+)-1-Aza-10-isopropyl-8-oxa-4-thiabicyclo[5.3.0]-2-decanone stands out due to its high efficiency in controlling the stereochemistry of quaternary carbon centers. Its unique structure allows for the formation of stable intermediates, making it a preferred choice in stereoselective synthesis .

Properties

Molecular Formula

C10H17NO2S

Molecular Weight

215.31 g/mol

IUPAC Name

(3S,9aR)-3-propan-2-yl-3,8,9,9a-tetrahydro-2H-[1,3]oxazolo[3,2-d][1,4]thiazepin-5-one

InChI

InChI=1S/C10H17NO2S/c1-7(2)8-5-13-10-3-4-14-6-9(12)11(8)10/h7-8,10H,3-6H2,1-2H3/t8-,10-/m1/s1

InChI Key

DCIDQFQEFRCDOM-PSASIEDQSA-N

Isomeric SMILES

CC(C)[C@H]1CO[C@H]2N1C(=O)CSCC2

Canonical SMILES

CC(C)C1COC2N1C(=O)CSCC2

Origin of Product

United States

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